ZK 93426 Hydrochloride is a synthetic β-carboline derivative classified as a benzodiazepine receptor (BZR) antagonist [, , , ]. Its primary role in scientific research is as a pharmacological tool to investigate the function of the GABAA/benzodiazepine receptor complex, particularly in the central nervous system [, , , ].
Ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate; hydrochloride is a complex organic compound belonging to the class of pyridoindoles. This compound is notable for its potential therapeutic applications, particularly in the field of oncology, due to its antiproliferative properties against various cancer cell lines. The compound's structure incorporates a pyrido[3,4-b]indole core, which is known for its biological activity.
The compound is synthesized through various chemical reactions involving pyridoindole derivatives. Research has shown that modifications at specific positions on the pyridoindole framework can enhance biological activity, particularly against cancer cells. The synthesis and evaluation of such compounds have been documented in scientific literature, highlighting their potential as novel therapeutic agents .
Ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate; hydrochloride can be classified under:
The synthesis of ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate involves several key steps:
The molecular formula for ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate is with a molecular weight of approximately 286.33 g/mol. The structure features a pyrido[3,4-b]indole backbone with an ethoxy group and a carboxylate moiety.
The compound's structural representation includes:
Ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to prevent unwanted side reactions and to ensure high selectivity for desired products .
The mechanism of action for compounds like ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate primarily involves interaction with cellular targets that regulate cell proliferation and apoptosis.
In vitro studies have shown significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 80 nM to over 200 nM depending on the specific type of cancer being targeted .
Relevant data from NIST indicates that similar compounds exhibit predictable behavior under varying conditions, aiding in understanding this compound's stability and reactivity profiles .
Ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate has potential applications in:
Research continues to explore its full potential within these domains, indicating a promising future for this compound in therapeutic settings .
Pyridoindole scaffolds, particularly β-carbolines, occupy a privileged position in heterocyclic medicinal chemistry due to their structural similarity to endogenous neurotransmitters and their capacity for molecular interactions with biological targets. The indole component (rings A and B) constitutes a well-established privileged structure frequently utilized in compounds exhibiting diverse biological activities [2]. Concurrently, the pyridine ring (ring C) significantly enhances biological potential through its basic nitrogen atom, which facilitates protonation at physiological pH, and provides multiple sites for strategic chemical modification [2] [4]. This structural duality enables β-carbolines to serve as versatile molecular platforms for drug discovery. Their intrinsic planarity facilitates DNA intercalation, while specific substituents enable targeted interactions with enzymes and receptors. The scaffold's chemical tractability allows for extensive derivatization at multiple positions: N9, C1, C3, and C4 on the pyridoindole core, enabling fine-tuning of pharmacological properties and target selectivity [4] [9]. This adaptability has led to nine clinically approved β-carboline-based drugs, including vinpocetine (cerebrovascular disorders), tadalafil (erectile dysfunction), and the anticancer agent lurbinectedin [2].
Table 1: Pharmacological Significance of β-Carboline Derivatives
Pharmacological Activity | Representative Agents | Molecular Targets | Clinical Status |
---|---|---|---|
Anticancer | Lurbinectedin | DNA transcription machinery | FDA-approved (2018) |
Antiparasitic | Cipargamin (NITD609) | Plasmodium phosphatidylinositol-4-OH kinase | Phase II clinical trials |
Neurological Modulation | Abecarnil | GABAA receptors | Investigational (anxiolytic) |
Antileishmanial | β-Carboline-1,3,5-triazine hybrids | Leishmania metabolic enzymes | Preclinical development |
Antiviral | Manzamine-related β-carbolines | Viral polymerases/enzymes | Preclinical evaluation |
The medicinal exploration of β-carbolines began following their isolation from natural sources in 1841. Early research focused on naturally occurring derivatives like harmine and harmaline, noted for their pronounced neurological effects [2] [3]. The mid-20th century witnessed significant expansion in β-carboline chemistry with the development of robust synthetic methodologies, notably the Pictet-Spengler reaction, which enabled efficient construction of the tetrahydro-β-carboline core from tryptophan derivatives and aldehydes [4] [9]. This synthetic accessibility accelerated structural diversification and pharmacological investigation. Throughout the 1980s-2000s, research elucidated multiple mechanistic pathways underlying β-carboline bioactivities, including DNA intercalation, topoisomerase inhibition, and receptor modulation (particularly 5-HT2A and benzodiazepine receptors) [3] [9]. The 21st century has seen a strategic shift toward molecular hybridization, wherein the β-carboline core is conjugated with other pharmacophores (triazines, quinazolines, peptides, triazoles) to enhance potency, overcome resistance, or achieve multi-targeting capabilities [5] [9]. Contemporary research (2015-2025) focuses on rational design informed by structure-activity relationship (SAR) studies and computational modeling, optimizing substitutions at N9, C1, and C3 positions to improve target specificity and drug-like properties [5] [9]. This evolution reflects a trajectory from naturally occurring alkaloids to rationally designed hybrids with enhanced therapeutic potential across oncology, infectious diseases, and CNS disorders.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7